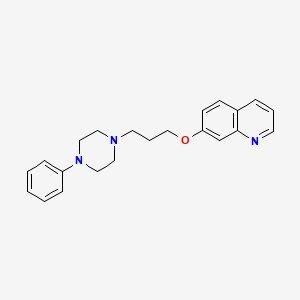
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core with a 3-(4-phenyl-1-piperazinyl)propoxy substituent, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced through nucleophilic substitution reactions. For example, 7-hydroxyquinoline can be reacted with 3-bromopropylamine to form 7-(3-aminopropoxy)quinoline.
Attachment of the Piperazine Moiety: The final step involves the reaction of 7-(3-aminopropoxy)quinoline with 4-phenylpiperazine under basic conditions to yield Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)-.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the quinoline ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives and piperazine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as a neuroleptic agent, with studies showing its ability to modulate neurotransmitter systems and exhibit antipsychotic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can interact with dopamine and serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.
Enzyme Inhibition: It may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Receptor Binding: The piperazine moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- can be compared with other quinoline derivatives and piperazine-containing compounds:
Similar Compounds: 4-(4-phenyl-1-piperazinyl)quinoline, 7-(3-(4-methyl-1-piperazinyl)propoxy)quinoline, and 7-(3-(4-benzyl-1-piperazinyl)propoxy)quinoline.
Uniqueness: The presence of the 3-(4-phenyl-1-piperazinyl)propoxy group imparts unique biological activities and chemical reactivity, distinguishing it from other quinoline derivatives.
特性
CAS番号 |
84344-70-7 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC名 |
7-[3-(4-phenylpiperazin-1-yl)propoxy]quinoline |
InChI |
InChI=1S/C22H25N3O/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-10-9-19-6-4-11-23-22(19)18-21/h1-4,6-11,18H,5,12-17H2 |
InChIキー |
HDCAHRZSDVOUAW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CC=N3)C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



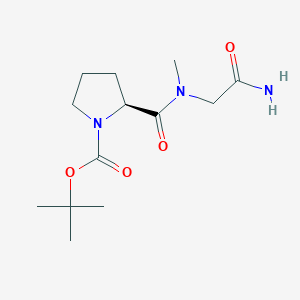
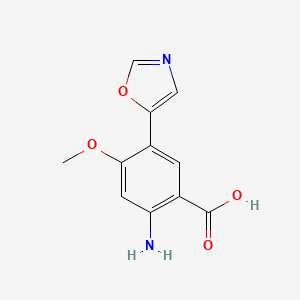

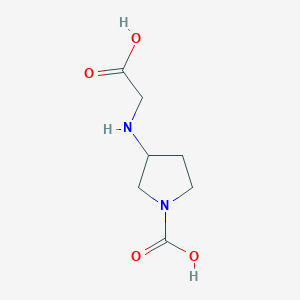
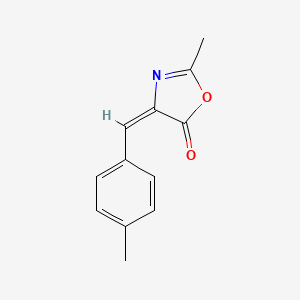
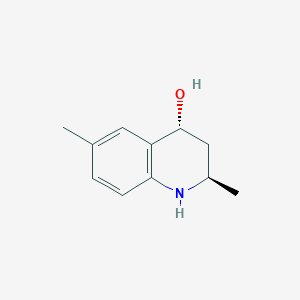

![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)

![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)


